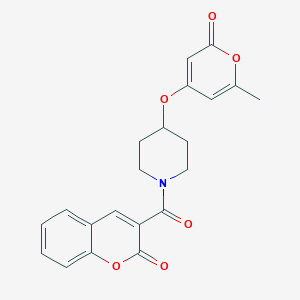

3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one" is a complex chemical compound featuring an intricate structure that incorporates a pyran ring, a piperidine ring, and a chromenone scaffold. This combination of structural elements makes it an object of interest in various fields, including medicinal chemistry, organic synthesis, and material science.

Synthetic Routes and Reaction Conditions:

Step 1: Synthesis of 6-methyl-2-oxo-2H-pyran-4-yl derivative.

Reactants: 6-methyl-2-oxo-2H-pyran, appropriate reagents for functional group transformation.

Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux conditions).

Step 2: Synthesis of piperidine-1-carbonyl intermediate.

Reactants: Piperidine, carbonyl group source.

Conditions: Appropriate solvents and catalysts (e.g., acetic acid).

Step 3: Coupling of the pyran and piperidine intermediates.

Reactants: 6-methyl-2-oxo-2H-pyran-4-yl derivative, piperidine-1-carbonyl intermediate.

Conditions: Solvent (e.g., dichloromethane), temperature control (e.g., ambient to moderate heat), possible use of coupling agents (e.g., EDCI).

Industrial Production Methods:

Scaling up involves continuous flow processes to maintain reaction efficiency and product purity.

Use of advanced reactors and catalysts to streamline the reaction steps and minimize waste.

Types of Reactions:

Oxidation: Reacting with oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxides.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation or alkylation using reagents like halides or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions (e.g., sulfuric acid).

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed:

Oxidation: Corresponding carbonyl or carboxyl derivatives.

Reduction: Alcohols or amines depending on the functional groups present.

Substitution: Halo derivatives or alkylated products.

Wissenschaftliche Forschungsanwendungen

This compound has been explored for various applications:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studying its potential interactions with biological macromolecules.

Medicine: Investigating its pharmacological properties for potential therapeutic uses.

Industry: Potential use in the development of new materials or as a catalyst in specific reactions.

Mechanism:

Molecular Targets: Interacts with specific enzymes or receptors in biological systems.

Pathways Involved: May inhibit or activate biochemical pathways through binding to its target.

Pathways:

Interferes with metabolic pathways by inhibiting specific enzymes.

Modulates signaling pathways by interacting with cell surface receptors.

Comparison:

Similar Compounds: 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-thiochromen-2-one, 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-naphthoquinone.

Uniqueness: Incorporates the chromenone scaffold, which may impart distinct chemical reactivity and biological activity compared to its analogs.

Vergleich Mit ähnlichen Verbindungen

3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-thiochromen-2-one

3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-naphthoquinone

There you have it—a deep dive into the world of "3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one." Fascinating stuff, isn't it? Want to explore anything else?

Biologische Aktivität

3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features several notable structural components:

- Piperidine ring : A six-membered ring containing nitrogen.

- Chromene moiety : A fused benzopyran structure contributing to its biological activity.

- Methyl and carbonyl groups : Enhancing the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the pyran ring via cyclization reactions.

- Functionalization to introduce the methoxy and carbonyl groups .

- Coupling with the piperidine derivative under specific conditions, often utilizing solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown:

- In vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.4 to 16.5 μM .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Bacillus cereus | 16.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

Anti-inflammatory Properties

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects greater than curcumin, a well-known anti-inflammatory agent . This suggests a promising avenue for developing new anti-inflammatory drugs.

Anticancer Activity

Preliminary studies have indicated that certain derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The structure–activity relationship (SAR) suggests that modifications in substituents can enhance potency against various cancer cell lines .

Case Studies

-

Study on Antibacterial Activity

A study investigated the antibacterial effects of a series of chromene derivatives, including our compound of interest. The results demonstrated that specific modifications led to enhanced activity against gram-positive bacteria compared to standard antibiotics like ciprofloxacin . -

Anti-inflammatory Mechanism Exploration

Another research focused on the anti-inflammatory pathways activated by similar compounds. The findings revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential utility in treating inflammatory diseases . -

Anticancer Efficacy Assessment

A recent study highlighted the anticancer potential of related chromene derivatives, showing significant cytotoxicity against breast cancer cell lines at low micromolar concentrations. This supports further investigation into their use as chemotherapeutic agents .

Eigenschaften

IUPAC Name |

3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-13-10-16(12-19(23)26-13)27-15-6-8-22(9-7-15)20(24)17-11-14-4-2-3-5-18(14)28-21(17)25/h2-5,10-12,15H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYFFTBIMVSCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.